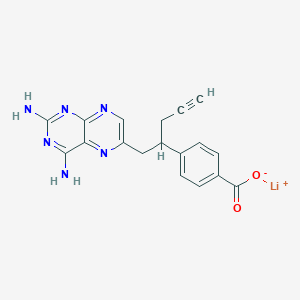

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate

Description

Properties

IUPAC Name |

lithium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2.Li/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHWNKYENQEKML-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15LiN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the pteridine and benzoate moieties. The key steps involve:

Formation of the pteridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the pent-4-yn-2-yl group: This step involves the use of alkynylation reactions, often facilitated by palladium catalysts.

Coupling with benzoate: The final step involves the esterification or amidation reaction to attach the benzoate group to the pteridine core.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pteridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate has garnered interest for its potential therapeutic applications, particularly in oncology. Its structure resembles that of folate derivatives, which are crucial in cellular processes such as DNA synthesis and repair. The compound is being investigated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and nucleotide synthesis. This inhibition can potentially lead to anti-cancer effects by disrupting the proliferation of cancer cells .

2. Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. Its binding affinity to enzymes involved in nucleotide metabolism is a focal point of current studies. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess its interaction with target enzymes .

3. Fluorescent Probes

The compound's structural characteristics make it a candidate for use as a fluorescent probe in biological assays. This application leverages its ability to bind selectively to certain biological targets, allowing for real-time monitoring of cellular processes.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-y)benzoate in various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, primarily through the inhibition of DHFR activity. The study concluded that further investigations into its mechanism could lead to the development of new cancer therapies .

Case Study 2: Enzyme Interaction

Research focusing on the interaction between Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-y)benzoate and nucleotide metabolic enzymes revealed that the compound exhibits high binding affinity towards DHFR. Kinetic studies demonstrated that it acts as a competitive inhibitor, providing insights into its potential use in drug design aimed at modulating folate metabolism in pathological conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anti-cancer agent targeting DHFR |

| Enzyme Inhibition | Investigated for binding to nucleotide metabolism enzymes |

| Fluorescent Probes | Used as a probe for real-time monitoring in biological assays |

| Material Science | Explored for use in developing new materials and catalysts |

Mechanism of Action

The mechanism of action of Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methotrexate-Related Derivatives

Methotrexate and its analogs (e.g., methotrexate-related compounds B, C, and E) share the 2,4-diaminopteridin-6-yl group but differ in substituents and functional groups:

- Methotrexate : Contains a benzamide linkage to L-glutamic acid, facilitating folate receptor-mediated cellular uptake .

- Target Compound : Replaces the glutamic acid with a lithium benzoate, eliminating the anionic carboxylates critical for folate receptor binding. This modification likely reduces cellular uptake but improves solubility and dissolution rates .

- Methotrexate-Related Compound E: Features a methylamino-substituted benzoic acid without glutamic acid, similar to the target compound but as a hemihydrochloride salt. The lithium salt in the target compound may offer superior stability in aqueous formulations compared to hydrochloride salts .

Table 1: Key Structural Differences

| Compound | Core Structure | Substituent | Counterion/Salt |

|---|---|---|---|

| Lithium 4-(1-(2,4-diaminopteridin...) | 2,4-Diaminopteridin-6-yl | Pent-4-yn-2-yl + benzoate | Lithium |

| Methotrexate | 2,4-Diaminopteridin-6-yl | Benzamide + L-glutamic acid | Free acid |

| Methotrexate-Related Compound E | 2,4-Diaminopteridin-6-yl | Methylamino-substituted benzoic acid | Hemihydrochloride |

2,2,6,6-Tetramethylpiperidin-4-yl Esters

Compounds like 2,2,6,6-tetramethylpiperidin-4-yl acetate and its derivatives share a benzoate/ester group but lack the 2,4-diaminopteridine core. The lithium salt in the target compound contrasts with these esters in terms of hydrolysis stability and solubility.

Inosiplex and Related Salts

Inosiplex (a complex of inosine, 1-(dimethylamino)-2-propanol, and 4-(acetylamino)benzoate) shares a benzoate component but lacks the pteridine moiety. The lithium salt in the target compound may exhibit higher ionic conductivity and faster dissolution compared to Inosiplex’s multicomponent formulation .

Benzathine Benzylpenicillin

While structurally unrelated, benzathine benzylpenicillin highlights the role of salt selection in drug design. Lithium salts, unlike bulky benzathine salts, are more suited for rapid systemic absorption, suggesting the target compound could be optimized for intravenous or oral delivery .

Research Findings and Implications

- Solubility : The lithium counterion significantly enhances aqueous solubility compared to free acids (e.g., methotrexate) or esters (e.g., piperidinyl derivatives), enabling formulations with higher bioavailability .

- Target Binding : Removal of glutamic acid (vs. methotrexate) may reduce affinity for folate receptors but could redirect activity toward alternative targets, such as kinases or DNA synthesis enzymes .

- Stability : Lithium salts are less hygroscopic than hydrochlorides (e.g., methotrexate-related compound E), improving shelf-life in humid environments .

Table 2: Hypothetical Properties Based on Structural Analogues

| Property | Lithium Target Compound | Methotrexate | Methotrexate-Related E |

|---|---|---|---|

| Aqueous Solubility | High | Moderate | Moderate |

| Cellular Uptake | Low (no glutamic acid) | High | Low |

| Metabolic Stability | High | Moderate | Moderate |

Biological Activity

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate is a compound of interest in pharmacological research, particularly for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : CHNOLi

- Molecular Weight : 354.3 g/mol

- CAS Number : 1445586-53-7

Lithium compounds are known to influence several biochemical pathways, including:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is recognized for its role in inhibiting GSK-3, an enzyme implicated in various cellular processes including apoptosis and cell proliferation. This inhibition can lead to neuroprotective effects and mood stabilization.

- Modulation of Neurotransmitter Systems : Lithium has been shown to affect neurotransmitter release and reuptake, particularly serotonin and norepinephrine, which are critical in mood regulation.

- Impact on Signal Transduction Pathways : The compound may also modulate pathways such as the PI3K/AKT/mTOR signaling cascade, which is vital for cell growth and survival.

Case Studies

- Neuroprotective Effects : A study demonstrated that lithium derivatives exhibit neuroprotective properties in models of neurodegenerative diseases. The compound was effective in reducing neuronal apoptosis in vitro, suggesting its potential use in treating conditions like Alzheimer's disease.

- Antitumor Activity : Research indicated that lithium compounds can suppress tumor growth through the modulation of the tumor microenvironment and apoptosis pathways. In vivo studies showed significant tumor reduction in mouse models treated with lithium benzoate derivatives.

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotective; Antitumor | GSK-3 inhibition; PI3K/AKT modulation |

| Lithium Carbonate | Mood stabilization | Neurotransmitter modulation |

| Lithium Orotate | Antidepressant effects | GSK-3 inhibition |

Toxicity Studies

Initial toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg. However, further studies are necessary to establish long-term safety and potential side effects.

Precautionary Statements

Lithium compounds require careful handling due to potential toxicity at high concentrations. Standard precautionary measures include:

- Avoiding inhalation and skin contact.

- Using personal protective equipment during handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of this lithium salt involves coupling the pteridinyl-pentyne moiety with 4-bromobenzoic acid derivatives, followed by lithium exchange. Key steps include:

- Sonogashira coupling to introduce the alkyne group, using Pd catalysts and copper iodide as co-catalysts in a THF/triethylamine solvent system.

- Lithiation via reaction with LiOH or LiHMDS in anhydrous methanol under inert atmosphere to avoid hydrolysis.

- Optimization parameters: Temperature (60–80°C for coupling), stoichiometric ratios (1:1.2 for aryl halide to alkyne), and purification via recrystallization from ethanol/water mixtures to enhance purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of the pteridinyl and benzoate groups. DMSO-d6 is preferred for solubility and resolving aromatic proton splitting patterns .

- LC-MS : Verify molecular ion peaks ([M+H]+) and assess purity. Electrospray ionization (ESI) in positive mode with acetonitrile/0.1% formic acid mobile phase is optimal .

- FT-IR : Identify carboxylate (COO⁻) stretches (~1580–1650 cm⁻¹) and alkyne (C≡C) vibrations (~2100–2260 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and lithium ion mobility in this compound?

- Methodological Answer :

- Computational Setup : Use the Vienna Ab Initio Simulation Package (VASP) with the PBE-GGA functional for exchange-correlation energy .

- Pseudopotentials : Employ the Projector Augmented Wave (PAW) method to model core electrons, ensuring accuracy for lithium and transition metals .

- Lithium Diffusion Pathways : Calculate activation barriers (NEB method) for Li⁺ migration through the crystal lattice. Include van der Waals corrections (DFT-D3) to account for weak interactions in the alkyne-pteridinyl framework .

Q. What experimental strategies can resolve contradictions in electrochemical performance data when testing this compound as a cathode material?

- Methodological Answer :

- Controlled Environment Testing : Conduct cyclic voltammetry (CV) in gloveboxes (O₂/H₂O < 0.1 ppm) to eliminate side reactions. Use LiPF₆ in EC/DEC electrolytes with a Li metal anode .

- In Situ XRD/EXAFS : Monitor structural changes during charge/discharge cycles to correlate capacity fading with phase transitions or amorphization .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple effects of electrode porosity, particle size, and electrolyte decomposition on performance variability .

Q. How do variations in crystal packing, as revealed by X-ray diffraction, affect the compound's ionic conductivity?

- Methodological Answer :

- Single-Crystal XRD : Resolve Li⁺ coordination geometry (e.g., octahedral vs. tetrahedral sites) and interlayer spacing. Use TOPAS-Academic for Rietveld refinement of powder XRD data to quantify phase purity .

- DFT-MD Simulations : Model Li⁺ migration barriers in different polymorphs. Compare calculated conductivity (via Nernst-Einstein equation) with experimental AC impedance results .

Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships in derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with electrochemical stability. Validate with leave-one-out cross-validation .

- Machine Learning : Train gradient-boosted decision trees (XGBoost) on datasets of ionic conductivity vs. structural descriptors (e.g., lattice volume, Li-O bond lengths) to predict optimal derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.